molecular formula C24H31N3O3 B612211 SNX-7081 CAS No. 908111-22-8

SNX-7081

Cat. No.: B612211
CAS No.: 908111-22-8
M. Wt: 409.52
InChI Key: SIEDNUHWSIZMAF-JCNLHEQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNX-7081 is a novel small molecule inhibitor of heat shock protein 90 (Hsp90). Heat shock protein 90 is a molecular chaperone that plays a crucial role in the stabilization and function of various client proteins, many of which are involved in cancer cell growth and survival. This compound has shown promising results in preclinical studies, particularly in its ability to induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .

Scientific Research Applications

Preparation Methods

The synthesis of SNX-7081 involves several steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to heat shock protein 90. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and functional group modifications .

Chemical Reactions Analysis

SNX-7081 undergoes various chemical reactions, primarily involving its interaction with heat shock protein 90 and other cellular proteins. The compound is known to inhibit the function of heat shock protein 90 by binding to its active site, leading to the destabilization and degradation of client proteins. This inhibition results in the induction of apoptosis in cancer cells. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to facilitate the synthesis and modification of the compound .

Mechanism of Action

The primary mechanism of action of SNX-7081 involves the inhibition of heat shock protein 90. By binding to the active site of heat shock protein 90, this compound disrupts the chaperone function of the protein, leading to the destabilization and degradation of its client proteins. This disruption results in the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation and survival pathways .

The compound also enhances the efficacy of other chemotherapeutic agents by inhibiting DNA repair mechanisms and inducing DNA damage. This synergistic effect is particularly beneficial in the treatment of cancers with mutations in the p53 pathway, which are often resistant to conventional therapies .

Comparison with Similar Compounds

SNX-7081 is closely related to another heat shock protein 90 inhibitor, SNX-2112. Both compounds share a similar core structure, but this compound has a side chain of indole instead of indazole, which enhances its binding affinity to heat shock protein 90. Compared to SNX-2112, this compound has shown more potent effects on cell apoptosis and the downregulation of heat shock protein 90 client proteins in various cancer cell lines .

Other similar compounds include 17-AAG and EC141, which are also heat shock protein 90 inhibitors. these compounds have limitations related to poor solubility, hepatotoxicity, and limited bioavailability. This compound, with its superior binding affinity and efficacy, represents a promising alternative for cancer therapy .

Properties

CAS No.

908111-22-8

Molecular Formula

C24H31N3O3

Molecular Weight

409.52

IUPAC Name

2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

InChI

InChI=1S/C24H31N3O3/c1-14-13-27(20-11-24(2,3)12-21(29)22(14)20)16-6-9-18(23(25)30)19(10-16)26-15-4-7-17(28)8-5-15/h6,9-10,13,15,17,26,28H,4-5,7-8,11-12H2,1-3H3,(H2,25,30)

InChI Key

SIEDNUHWSIZMAF-JCNLHEQBSA-N

SMILES

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SNX7081;  SNX 7081;  SNX-7081.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A “Personal Chemistry” microwave vial was charged with the title compound of Example 2 [2-Bromo-4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-indol-1-yl)-benzonitrile (1.072 g, 3.0 mmol)], trans-4-aminocyclohexanol (1.382 g, 12.0 mmol), palladium (II) acetate (33.7 mg, 5 mol %), 1,1′-bis(diphenylphosphino)ferrocene (DPPF) (166.3 mg, 10 mol %), and sodium tert-butoxide (576.7 mg, 6.0 mmol). To this was added toluene (20 mL) and the reaction was heated with microwave irradiation to 115° C. for 15 min. After allowing the reaction vessel to cool, a suspension formed and was filtered and the filtrate evaporated. The residue was purified by flash chromatography. The intermediate product was hydrolyzed by dissolution in 25% dimethylsulfoxide/ethanol, adding 0.5 mL of 1 N sodium hydroxide and 0.5 mL of 30% aqueous hydrogen peroxide, followed by stirring at room temperature for 4 hours. After judging the reaction to be complete by TLC, the DMSO/ethanol mixture was diluted with water and extracted with ethyl acetate (3×). The combined organics were washed with brine (2×), dried over Na2SO4, and evaporated. The compound was purified by column chromatography eluting with EtOAc-MeOH to yield 575 mg (47% yield) of the title compound as a white powder. LCMS m/z: (M+H)=410.3
Name
title compound
Quantity
1.072 g
Type
reactant
Reaction Step One
Quantity
1.382 g
Type
reactant
Reaction Step One
Quantity
576.7 mg
Type
reactant
Reaction Step One
Quantity
33.7 mg
Type
catalyst
Reaction Step One
Quantity
166.3 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
DMSO ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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